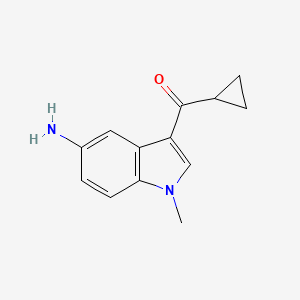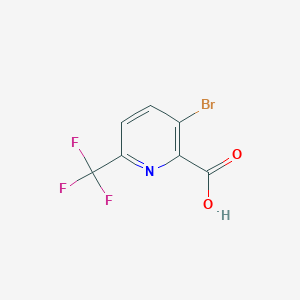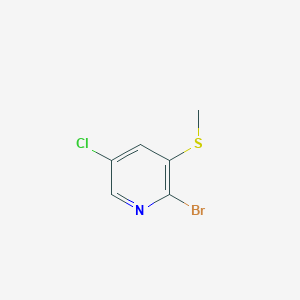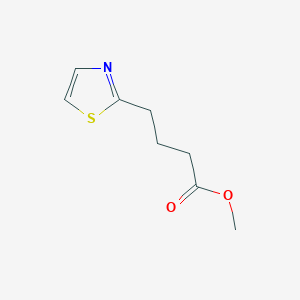
2-(4-羧基丁基)噻唑甲酯
描述
Methyl 4-(1,3-thiazol-2-yl)butanoate: is an organic compound with the molecular formula C8H11NO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
科学研究应用
Methyl 4-(1,3-thiazol-2-yl)butanoate has a wide range of applications in scientific research:
作用机制
Target of Action
Methyl 4-(1,3-thiazol-2-yl)butanoate is a chemical compound with the CAS Number: 1803601-11-7 Thiazole derivatives have been associated with diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks
Biochemical Pathways
Given the potential interaction with dna and topoisomerase ii , it is possible that this compound could affect pathways related to DNA replication and repair, cell cycle regulation, and apoptosis
Result of Action
Given the potential interaction with dna and topoisomerase ii , it is possible that this compound could induce DNA damage, disrupt cell cycle progression, and trigger apoptosis
生化分析
Biochemical Properties
Methyl 4-(1,3-thiazol-2-yl)butanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including Methyl 4-(1,3-thiazol-2-yl)butanoate, have been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can enhance the antioxidant capacity of cells, protecting them from oxidative damage. Additionally, Methyl 4-(1,3-thiazol-2-yl)butanoate has been found to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can affect various cellular processes, including apoptosis and inflammation.
Cellular Effects
Methyl 4-(1,3-thiazol-2-yl)butanoate exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Methyl 4-(1,3-thiazol-2-yl)butanoate can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . This modulation can lead to changes in gene expression, affecting the production of proteins involved in cell growth and survival. Furthermore, Methyl 4-(1,3-thiazol-2-yl)butanoate has been shown to alter cellular metabolism by affecting the activity of key metabolic enzymes . These changes can impact the overall energy balance and metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of Methyl 4-(1,3-thiazol-2-yl)butanoate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, Methyl 4-(1,3-thiazol-2-yl)butanoate has been found to inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins . This inhibition can affect various signaling pathways, leading to changes in cellular responses. Additionally, Methyl 4-(1,3-thiazol-2-yl)butanoate can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(1,3-thiazol-2-yl)butanoate can change over time due to factors such as stability and degradation. This compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light, heat, or moisture . The degradation products of Methyl 4-(1,3-thiazol-2-yl)butanoate can have different biological activities, which can influence the overall effects of the compound in experimental settings. Long-term studies have shown that Methyl 4-(1,3-thiazol-2-yl)butanoate can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 4-(1,3-thiazol-2-yl)butanoate can vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant capacity and reducing inflammation . At higher doses, Methyl 4-(1,3-thiazol-2-yl)butanoate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
Methyl 4-(1,3-thiazol-2-yl)butanoate is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, which are involved in the oxidation of organic substances . The metabolites of Methyl 4-(1,3-thiazol-2-yl)butanoate can have different biological activities, influencing the overall metabolic flux and levels of metabolites within cells . Additionally, Methyl 4-(1,3-thiazol-2-yl)butanoate can affect the activity of enzymes involved in the synthesis and degradation of key biomolecules, such as lipids and nucleotides .
Transport and Distribution
Within cells and tissues, Methyl 4-(1,3-thiazol-2-yl)butanoate is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . For example, Methyl 4-(1,3-thiazol-2-yl)butanoate can bind to albumin, a major plasma protein, which helps in its distribution throughout the body . The localization and accumulation of Methyl 4-(1,3-thiazol-2-yl)butanoate within specific tissues can influence its biological effects, with higher concentrations potentially leading to more pronounced effects .
Subcellular Localization
The subcellular localization of Methyl 4-(1,3-thiazol-2-yl)butanoate can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . For instance, Methyl 4-(1,3-thiazol-2-yl)butanoate can be localized to the mitochondria, where it can influence mitochondrial function and energy production . The specific localization of Methyl 4-(1,3-thiazol-2-yl)butanoate within cells can determine its interactions with other biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1,3-thiazol-2-yl)butanoate typically involves the cyclization and condensation of haloketones with thioamides. One common method includes the reaction of ethyl acetoacetate with aryl diazonium salts to form hydrazo derivatives, which are then used as starting materials for further synthesis . Another approach involves the use of α-acylaminoketones treated with P2S5 or Lawesson’s reagent .
Industrial Production Methods: Industrial production of Methyl 4-(1,3-thiazol-2-yl)butanoate may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Methyl 4-(1,3-thiazol-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
相似化合物的比较
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic agent with a thiazole moiety.
Uniqueness: Methyl 4-(1,3-thiazol-2-yl)butanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
methyl 4-(1,3-thiazol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-11-8(10)4-2-3-7-9-5-6-12-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOMTJHEOWPNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


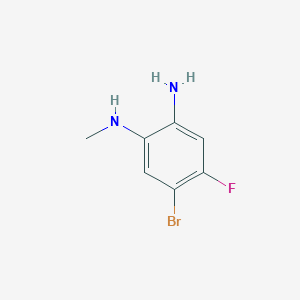
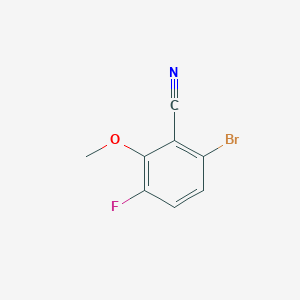

![5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381542.png)
![3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381543.png)
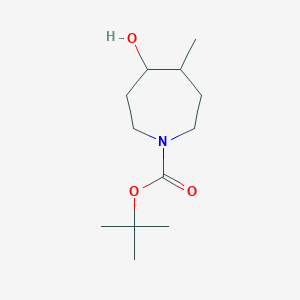
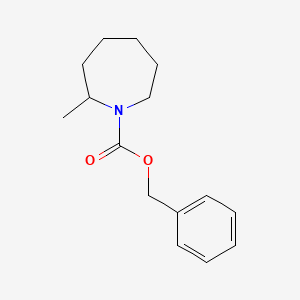
![1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B1381551.png)
